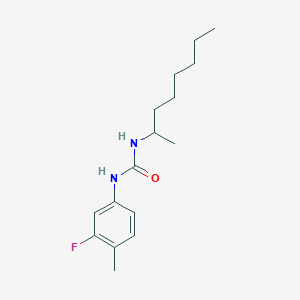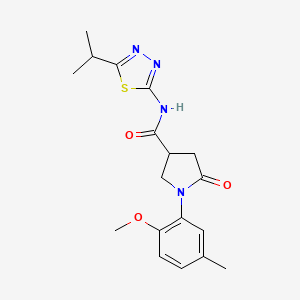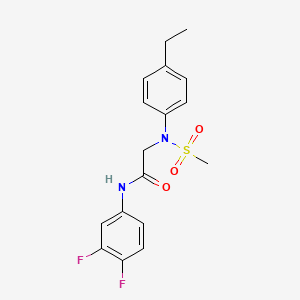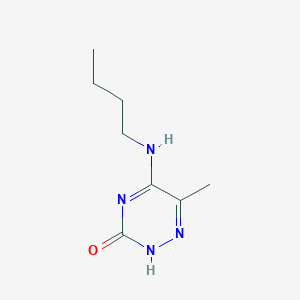
N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea, also known as FMHU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FMHU belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have promising effects in treating various disorders, including pain, inflammation, and anxiety.
Wirkmechanismus
N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a role in regulating pain, inflammation, and mood. By inhibiting FAAH, N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea increases the levels of endocannabinoids in the body, leading to a reduction in pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. It has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea has several advantages for use in lab experiments. It is a highly specific inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea has some limitations as well. It is relatively expensive compared to other FAAH inhibitors, and it is not readily available from commercial sources.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of interest is the study of N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea in combination with other compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids, to see if it can enhance their therapeutic effects. Finally, there is interest in studying the effects of N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea in human clinical trials to determine its safety and efficacy as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have promising effects in treating pain, inflammation, and anxiety. N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea has also been studied for its potential use in treating addiction and other neurological disorders.
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-octan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O/c1-4-5-6-7-8-13(3)18-16(20)19-14-10-9-12(2)15(17)11-14/h9-11,13H,4-8H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPLFZHRRDYNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NC(=O)NC1=CC(=C(C=C1)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-octan-2-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4762369.png)



![3-(2-chlorophenoxy)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4762406.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4762413.png)
![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4762420.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide](/img/structure/B4762437.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide](/img/structure/B4762452.png)

![8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4762460.png)
![N-cyclopropyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4762463.png)